Agrimonolide

概要

説明

Agrimonolide is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb. and Spiraea formosana Hayata. It is a derivative of isocoumarins and was first isolated from the fresh root of Agrimonia pilosa in 1958 by a Japanese scholar. This compound is highly lipophilic and readily crosses the blood-brain barrier. It has garnered significant interest due to its potential as a multitarget natural treatment for various diseases, including cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus .

準備方法

Agrimonolide can be synthesized through a series of reactions, including Stobbe condensation, ester hydrolysis, benzyl decarboxylation, bromine addition, and reduction. An overall yield of 2.6% this compound was obtained through these reactions . The synthetic route involves protecting two phenolic hydroxyl groups with a benzyl group, followed by subsequent reactions to form the final compound .

化学反応の分析

Agrimonolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly involving the phenolic hydroxyl groups.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Overview

Agrimonolide has been extensively studied for its anticancer properties, particularly against colon, ovarian, and gastric cancers. Research indicates that it exerts its effects through multiple mechanisms, including the inhibition of cancer cell proliferation, migration, and invasion.

Case Studies

-

Colon Cancer

- A study demonstrated that this compound inhibits colon cancer progression by inactivating the PI3K/AKT/mTOR signaling pathway. In vitro experiments showed that this compound reduced cell viability and induced apoptosis in colon cancer cells. In vivo studies using tumor-bearing nude mice confirmed these findings, highlighting this compound's potential as a therapeutic agent for colon cancer treatment .

- Ovarian Cancer

- Gastric Cancer

Summary Table: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Colon Cancer | Inactivation of PI3K/AKT/mTOR pathway | Reduced cell proliferation; induced apoptosis |

| Ovarian Cancer | Regulation of HIF1A; inhibition of glycolysis | Decreased energy metabolism in cancer cells |

| Gastric Cancer | Induction of apoptosis | Activation of pro-apoptotic proteins |

Overview

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress and related damage.

Mechanism

Research has shown that this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, leading to the expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1). This activation helps mitigate oxidative DNA damage and enhances cellular defense mechanisms against oxidative stress .

Case Study: HepG2 Cells

In HepG2 liver cells exposed to oxidative stress, this compound significantly increased HO-1 expression through Nrf2 activation. This protective effect was linked to the suppression of Keap1 (Kelch-like ECH-associated protein 1), which normally inhibits Nrf2 activity .

Summary Table: Antioxidant Effects of this compound

| Cell Type | Mechanism | Key Findings |

|---|---|---|

| HepG2 Cells | Activation of Nrf2 pathway | Increased HO-1 expression; protection from oxidative stress |

Overview

This compound has demonstrated promising results in managing diabetes through its effects on glucose metabolism.

Mechanism

Studies indicate that this compound enhances insulin-mediated glycogen synthesis in hepatocytes and improves glucose uptake in adipocytes. This action is mediated by the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Summary Table: Anti-Diabetic Effects of this compound

| Mechanism | Key Findings |

|---|---|

| AMPK Activation | Enhanced insulin sensitivity; improved glucose metabolism |

作用機序

Agrimonolide exerts its effects through several mechanisms:

Free Radical Scavenging: It has antioxidant properties that help in scavenging free radicals.

Nrf2-Dependent Signaling Pathway: This compound stimulates the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway.

Inhibition of p38 Phosphorylation: It inhibits p38 phosphorylation and activates ERK, c-Jun N-terminal kinase, and MAPK phosphorylation.

PI3K/AKT/mTOR Pathway: This compound inactivates the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.

類似化合物との比較

Agrimonolide is similar to other isocoumarins and flavonoids found in Agrimonia pilosa. Some of the similar compounds include:

Desmethylthis compound: Another bioactive polyphenol with similar antioxidant, anti-diabetic, and anti-inflammatory potential.

Luteolin: A flavonoid with strong α-glucosidase inhibitory activities.

Quercetin: A flavonoid known for its antioxidant properties.

This compound stands out due to its unique combination of lipophilicity, ability to cross the blood-brain barrier, and multitarget therapeutic potential .

生物活性

Agrimonolide (AM), a bioactive compound primarily derived from Agrimonia pilosa, has garnered attention for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anti-diabetic properties, as well as its mechanisms of action.

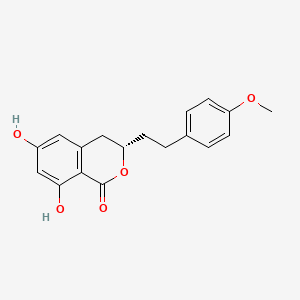

Chemical Structure and Properties

This compound is an isocoumarin derivative with the molecular formula . Its structure includes one methoxyl and two phenolic hydroxyl groups, contributing to its bioactivity. The compound was first isolated in 1958 and has since been studied for its potential therapeutic applications .

Antioxidant Activity

This compound exhibits potent antioxidant properties. Research indicates that it stimulates the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway, which is crucial for cellular defense against oxidative stress. Specifically, this compound enhances the expression of heme oxygenase-1 (HO-1), a key enzyme involved in the antioxidant response .

The mechanism by which this compound exerts its antioxidant effects involves:

- Nrf2 Activation : this compound promotes the nuclear translocation of Nrf2, leading to increased transcription of antioxidant genes.

- Inhibition of Keap1 : By inhibiting the interaction between Nrf2 and Keap1, this compound prevents Nrf2 degradation, allowing for sustained antioxidant responses .

Table 1: Antioxidant Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| Huang et al. (2015) | In vitro model using HepG2 cells | Increased HO-1 expression and SOD-like activity |

| Chen & Kang (2014) | High-glucose adipocyte model | Restored AMPK levels and demonstrated antioxidative stress activity |

Anti-inflammatory Activity

This compound also possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

The anti-inflammatory effects are mediated through:

- MAPK Pathway Modulation : this compound reduces the expression of p38 MAPK, which is involved in inflammatory responses.

- Cytokine Inhibition : It decreases the production of TNF-α and IL-6, thereby reducing inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| ResearchGate (2023) | In vitro studies on immune cells | Significant reduction in TNF-α and IL-6 levels |

| PMC9076299 (2022) | Phytochemical review | Identified multiple pathways influenced by this compound |

Anti-diabetic Activity

This compound has demonstrated potential in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism.

The anti-diabetic effects are attributed to:

- AMPK Activation : this compound restores diminished AMPK levels in high-glucose conditions, promoting glucose uptake.

- Improved Lipid Metabolism : It influences lipid profiles favorably, contributing to better metabolic health .

Table 3: Anti-diabetic Effects of this compound

| Study | Methodology | Findings |

|---|---|---|

| Chen & Kang (2014) | Adipocyte model under high glucose | Enhanced AMPK activity and improved glucose uptake |

| PMC9960068 (2023) | Pharmacological review | Highlighted potential for diabetes management |

Case Studies and Clinical Implications

Although most studies on this compound have been preclinical, they provide a strong foundation for future clinical investigations. The compound's multifaceted biological activities suggest it could be developed into a therapeutic agent for oxidative stress-related diseases, inflammatory conditions, and metabolic disorders.

特性

IUPAC Name |

(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFJTEPDESMEHE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944104 | |

| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-24-1 | |

| Record name | Agrimonolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agrimonolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。